molecular formula C5HI2NS B8444035 4,5-Diiodothiophene-2-carbonitrile

4,5-Diiodothiophene-2-carbonitrile

Cat. No. B8444035
M. Wt: 360.94 g/mol
InChI Key: ZDAUTUWKZKBWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diiodothiophene-2-carbonitrile is a useful research compound. Its molecular formula is C5HI2NS and its molecular weight is 360.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Diiodothiophene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Diiodothiophene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,5-Diiodothiophene-2-carbonitrile

Molecular Formula

C5HI2NS

Molecular Weight

360.94 g/mol

IUPAC Name

4,5-diiodothiophene-2-carbonitrile

InChI

InChI=1S/C5HI2NS/c6-4-1-3(2-8)9-5(4)7/h1H

InChI Key

ZDAUTUWKZKBWIB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1I)I)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven-dried round-bottomed flask was charged with 4,5-diiodothiophene-2-carboxamide (5.68 g, 15.0 mmol) and 20 mL of DMF under an argon atmosphere. The solution was cooled on an ice-water bath, and cyanuric chloride (1.81 g, 9.8 mmol) was then added in one portion. After stirring at 0° C. for 1 h, the reaction mixture was warmed to room temperature, and stirred for a further 3 h. 100 mL of water was added. A white solid was formed, which was collected through suction filtration, washed with water, and dried together with phosphorous pentoxide under vacuum to afford 4.87 g (90%) of product.
Quantity
5.68 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
90%

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